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Compound of Interest

Compound Name: Dihydro-beta-erythroidine

Cat. No.: B1215878

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantioselective total synthesis
of (+)-Dihydro-p-erythroidine (DHBE), a potent antagonist of the a432 nicotinic acetylcholine
receptor (nAChR). The focus of this document is the first enantioselective synthesis reported by
Clementson, Jessing, Pedersen, Vital, and Kristensen in 2019, a landmark achievement in the
synthesis of the Erythrina alkaloids.[1][2][3] Earlier notable approaches to the core structure,
including a racemic synthesis of 3-erythroidine by Funk and an enantioselective synthesis of
(+)-B-erythroidine by Hatakeyama, laid important groundwork in this field.

Core Synthesis Strategy

The successful enantioselective total synthesis of (+)-Dihydro-3-erythroidine by Vital,
Kristensen, and their team navigates the construction of the complex tetracyclic spiroamine
scaffold through a series of strategic bond formations. The retrosynthetic analysis reveals a
convergent approach, wherein the key stereocenter is established early and the intricate ring
system is assembled in a stepwise fashion.

Retrosynthetic Analysis

The core strategy hinges on a few key disconnections:

e Ring D Formation: A late-stage palladium-catalyzed enolate coupling followed by
lactonization is envisioned to close the final D-ring.
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» Ring C Construction: The spirocyclic core, containing the C-ring, is assembled via a
Dieckmann condensation and a subsequent reductive amination.

» Ring A Synthesis: A ring-closing metathesis (RCM) reaction is employed to form the A-ring.

o Stereocenter Induction: The crucial C5 stereocenter is set using a palladium-catalyzed
asymmetric allylic alkylation (AAA) of a prolinone derivative.

This strategic approach allows for the efficient and stereocontrolled construction of the target

molecule.
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Caption: Retrosynthetic analysis of (+)-Dihydro-§-erythroidine.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the enantioselective
total synthesis of (+)-Dihydro-B-erythroidine by Clementson et al.
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Experimental Protocols

Detailed methodologies for the key experiments in the synthesis are provided below.

Step 1: Asymmetric Allylic Alkylation

To a solution of the prolinone derivative (1.0 eq) in THF was added K2COs (2.0 eq). In a
separate flask, [Pd(allyl)Cl]z (0.025 eq) and (S)-tBu-SIPHOS-PE (0.05 eq) were dissolved in
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THF and stirred for 20 minutes. This catalyst solution was then added to the prolinone mixture.
Allyl acetate (1.5 eq) was added dropwise, and the reaction was stirred at room temperature for
24 hours. The reaction was quenched with water and extracted with ethyl acetate. The
combined organic layers were washed with brine, dried over NazSOa4, filtered, and
concentrated under reduced pressure. The crude product was purified by flash column
chromatography to afford the allyl prolinone.

Step 4: Ring-Closing Metathesis

To a solution of the dienyl prolinone derivative (1.0 eq) in degassed CH2Clz was added Grubbs
Il catalyst (0.05 eq). The reaction mixture was stirred at 40 °C for 12 hours under an argon
atmosphere. The solvent was removed under reduced pressure, and the residue was purified
by flash column chromatography to yield the cyclized A-ring product.

Step 10: Reductive Amination

The B-keto ester (1.0 eq) and NH2sOAc (10.0 eq) were dissolved in methanol. The mixture was
stirred at room temperature for 30 minutes. NaBHsCN (3.0 eq) was then added portionwise,
and the reaction was stirred for an additional 12 hours. The reaction was quenched by the
addition of saturated agueous NaHCOs and extracted with CH2Clz. The combined organic
layers were dried over Na=SOa, filtered, and concentrated. The resulting diastereomeric
mixture was separated by flash column chromatography to provide the desired spirocyclic
amine.

Step 12 & 13: Palladium-Catalyzed Enolate Coupling and
Lactonization

To a solution of the N-alkylated spiroamine (1.0 eq) and the aryl bromide (1.2 eq) in toluene
were added Pd(OAc):z (0.1 eq), SPhos (0.2 eq), and K3sPOa (2.5 eq). The mixture was
degassed and heated to 110 °C for 18 hours. After cooling to room temperature, the reaction
was filtered through a pad of Celite and concentrated. The crude product was dissolved in
CH2ClIz and cooled to 0 °C. Trifluoroacetic acid (TFA, 5.0 eq) was added dropwise, and the
reaction was stirred for 1 hour. The mixture was then carefully quenched with saturated
agueous NaHCOs and extracted with CH2Clz. The combined organic layers were dried, filtered,
and concentrated. The final product, (+)-Dihydro-f-erythroidine, was purified by
recrystallization.
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Synthesis Workflow and Key Transformations

The following diagram illustrates the overall workflow of the enantioselective total synthesis,
highlighting the key transformations and the construction of the tetracyclic ring system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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